molecular formula C23H22N4O4 B11226191 2-[5-(acetylamino)-3-(4-methylphenyl)-6-oxopyridazin-1(6H)-yl]-N-(3-acetylphenyl)acetamide

2-[5-(acetylamino)-3-(4-methylphenyl)-6-oxopyridazin-1(6H)-yl]-N-(3-acetylphenyl)acetamide

Cat. No.: B11226191
M. Wt: 418.4 g/mol
InChI Key: VWFMISDMUKPYTH-UHFFFAOYSA-N
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Description

N-(3-ACETYLPHENYL)-2-[5-ACETAMIDO-3-(4-METHYLPHENYL)-6-OXO-1,6-DIHYDROPYRIDAZIN-1-YL]ACETAMIDE is a complex organic compound with potential applications in various scientific fields. This compound is characterized by its unique structure, which includes multiple functional groups such as acetyl, acetamido, and dihydropyridazinyl groups. The presence of these groups contributes to its diverse chemical reactivity and potential biological activities.

Preparation Methods

The synthesis of N-(3-ACETYLPHENYL)-2-[5-ACETAMIDO-3-(4-METHYLPHENYL)-6-OXO-1,6-DIHYDROPYRIDAZIN-1-YL]ACETAMIDE typically involves multi-step organic reactions. The synthetic route may start with the preparation of intermediate compounds, such as 3-acetylphenylamine and 4-methylphenylhydrazine. These intermediates undergo condensation reactions, followed by cyclization and acetylation steps to form the final product. The reaction conditions often include the use of solvents like ethanol or methanol, catalysts such as acids or bases, and controlled temperatures to ensure the desired product yield .

Chemical Reactions Analysis

N-(3-ACETYLPHENYL)-2-[5-ACETAMIDO-3-(4-METHYLPHENYL)-6-OXO-1,6-DIHYDROPYRIDAZIN-1-YL]ACETAMIDE can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in the reduction of carbonyl groups to alcohols.

    Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups like halides or alkoxides replace existing groups in the molecule.

    Hydrolysis: Acidic or basic hydrolysis can break down the compound into its constituent parts, such as amines and carboxylic acids

Scientific Research Applications

N-(3-ACETYLPHENYL)-2-[5-ACETAMIDO-3-(4-METHYLPHENYL)-6-OXO-1,6-DIHYDROPYRIDAZIN-1-YL]ACETAMIDE has several scientific research applications:

Mechanism of Action

The mechanism of action of N-(3-ACETYLPHENYL)-2-[5-ACETAMIDO-3-(4-METHYLPHENYL)-6-OXO-1,6-DIHYDROPYRIDAZIN-1-YL]ACETAMIDE involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and triggering a cascade of biochemical events. For example, it could inhibit the activity of certain enzymes involved in disease pathways, leading to therapeutic effects. The exact molecular targets and pathways are subjects of ongoing research .

Comparison with Similar Compounds

N-(3-ACETYLPHENYL)-2-[5-ACETAMIDO-3-(4-METHYLPHENYL)-6-OXO-1,6-DIHYDROPYRIDAZIN-1-YL]ACETAMIDE can be compared with similar compounds such as:

These compounds share structural similarities but differ in their specific functional groups and biological activities, highlighting the uniqueness of N-(3-ACETYLPHENYL)-2-[5-ACETAMIDO-3-(4-METHYLPHENYL)-6-OXO-1,6-DIHYDROPYRIDAZIN-1-YL]ACETAMIDE.

Properties

Molecular Formula

C23H22N4O4

Molecular Weight

418.4 g/mol

IUPAC Name

2-[5-acetamido-3-(4-methylphenyl)-6-oxopyridazin-1-yl]-N-(3-acetylphenyl)acetamide

InChI

InChI=1S/C23H22N4O4/c1-14-7-9-17(10-8-14)20-12-21(24-16(3)29)23(31)27(26-20)13-22(30)25-19-6-4-5-18(11-19)15(2)28/h4-12H,13H2,1-3H3,(H,24,29)(H,25,30)

InChI Key

VWFMISDMUKPYTH-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)C2=NN(C(=O)C(=C2)NC(=O)C)CC(=O)NC3=CC=CC(=C3)C(=O)C

Origin of Product

United States

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